6-Pentylpyridin-3-ol
CAS No.: 124729-23-3
Cat. No.: VC8371581
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124729-23-3 |
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Molecular Formula | C10H15NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | 6-pentylpyridin-3-ol |
Standard InChI | InChI=1S/C10H15NO/c1-2-3-4-5-9-6-7-10(12)8-11-9/h6-8,12H,2-5H2,1H3 |
Standard InChI Key | KPYULRJEQCKVFY-UHFFFAOYSA-N |
SMILES | CCCCCC1=NC=C(C=C1)O |
Canonical SMILES | CCCCCC1=NC=C(C=C1)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Pentylpyridin-3-ol (C₁₀H₁₅NO) consists of a pyridine core substituted with a hydroxyl (-OH) group at position 3 and a pentyl (-C₅H₁₁) chain at position 6. The pentyl group introduces significant hydrophobicity compared to shorter-chain analogs like 6-methylpyridin-3-ol, potentially enhancing lipid solubility and altering intermolecular interactions .
Table 1: Comparative Physicochemical Properties of Pyridin-3-ol Derivatives
The elongated alkyl chain in 6-pentylpyridin-3-ol is expected to reduce crystallinity and lower the melting point relative to its methyl counterpart due to disrupted packing efficiency . The hydroxyl group retains acidic properties, with a pKa near 9.5, enabling deprotonation under basic conditions.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A patent detailing the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone demonstrates the utility of palladium catalysts in constructing pyridine-based intermediates . Adapting this approach, 6-pentylpyridin-3-ol could be synthesized via:
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Suzuki-Miyaura Coupling: Reacting a pentylboronic acid with a halogenated pyridin-3-ol precursor (e.g., 3-hydroxy-6-bromopyridine) in the presence of Pd(PPh₃)₄ and a base.
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Protection/Deprotection Strategies: Temporary protection of the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during alkylation .
Key Reaction Conditions:
One-Pot Alkylation
Alternative routes may involve direct alkylation of pyridin-3-ol derivatives. For example, treating 3-hydroxypyridine with 1-pentene under acidic conditions could yield 6-pentylpyridin-3-ol, though regioselectivity challenges necessitate careful optimization.
Applications in Pharmaceutical and Industrial Chemistry
Drug Development
Pyridine derivatives are pivotal in medicinal chemistry due to their bioisosteric compatibility with aromatic amino acids. The pentyl chain in 6-pentylpyridin-3-ol may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapeutics. Analogous compounds, such as etoricoxib intermediates, rely on pyridinyl motifs for COX-2 inhibition .
Agrochemicals
Increased hydrophobicity from the pentyl group could improve the compound’s efficacy as a pesticide or herbicide by enhancing membrane permeability in target organisms. Pyridinols are known to disrupt microbial electron transport chains, suggesting potential fungicidal applications .
Material Science
The compound’s aromatic and hydrophilic-lipophilic balance (HLB) properties may suit it for use in dyes or surfactants. Its ability to coordinate metal ions (via the hydroxyl group) could also be exploited in catalytic systems.
Parameter | Guideline |
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Storage | Under inert gas (N₂/Ar) at 2–8°C |
Personal Protective Equipment | Gloves, lab coat, goggles |
First Aid Measures | Rinse eyes/skin with water; seek medical attention if ingested |
Future Research Directions
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Synthetic Optimization: Developing regioselective methods to install the pentyl group without requiring protective groups.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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ADME Studies: Assessing pharmacokinetic properties, particularly bioavailability and metabolic stability.
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